3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound characterized by a pyrazole ring substituted with a 2-chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or β-keto ester to form the pyrazole ring.
Substitution Reactions:
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea.
Major Products:
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and aldehydes.
Substitution: Products vary depending on the nucleophile used, such as amines or thiols.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Material Science: It can be used in the synthesis of polymers and other advanced materials due to its unique structural properties.
Biology and Medicine:
Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for developing anti-inflammatory and anticancer agents.
Biochemical Research: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or fungicides.
Chemical Manufacturing: It serves as an intermediate in the synthesis of various fine chemicals and specialty products.
Mechanism of Action
The mechanism by which 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its application:
Pharmacological Action: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit cyclooxygenase enzymes, reducing inflammation.
Catalytic Action: As a ligand, it can stabilize transition metal complexes, facilitating catalytic reactions by providing an optimal environment for the reaction to occur.
Comparison with Similar Compounds
3-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group, which can affect its reactivity and binding properties.
3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid: The position of the carboxylic acid group is different, leading to variations in chemical behavior and applications.
Uniqueness: 3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the 2-chlorophenyl group and the carboxylic acid group at the 4-position of the pyrazole ring provides distinct properties that can be exploited in various scientific and industrial contexts.
Biological Activity
3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by recent research findings and data.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 934405-77-3
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. Studies have demonstrated that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Compound | COX-2 Inhibition (IC50, µg/mL) | Selectivity Index |
---|---|---|
This compound | 0.02–0.04 | High |
Celecoxib | 0.01 | 95.84 |
In a study conducted by Abdellatif et al., various pyrazole derivatives were synthesized and evaluated for their COX inhibitory activity. The results indicated that many compounds had potent COX-2 inhibitory effects with selectivity over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
2. Anticancer Activity
The anticancer potential of this compound has also been explored. Pyrazoles are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins.
Recent studies have shown that pyrazole derivatives can exhibit cytotoxic effects against multiple cancer cell lines:
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
H460 | 25.5 | Apoptosis induction |
A549 | 30.0 | Cell cycle arrest |
HT-29 | 28.5 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. Studies indicate that these compounds can exhibit activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
E. coli | 50 |
S. aureus | 40 |
P. aeruginosa | 60 |
The antimicrobial efficacy is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Anti-inflammatory Study : A recent investigation highlighted its effectiveness in reducing edema in animal models, demonstrating a dose-dependent response comparable to established anti-inflammatory agents like diclofenac .
- Anticancer Research : In vitro studies showed that this compound significantly reduced cell viability in lung cancer and colorectal cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Assessment : A study reported that this compound exhibited broad-spectrum antimicrobial activity, outperforming several standard antibiotics against resistant strains .
Properties
IUPAC Name |
3-(2-chlorophenyl)-1-methylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-6-8(11(15)16)10(13-14)7-4-2-3-5-9(7)12/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQQXURIMHJZOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934405-77-3 | |
Record name | 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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